1-(azetidin-3-yl)-1H-1,2,3-triazole

Lipophilicity Physicochemical profiling Lead optimization

Researchers needing reliable CuAAC building blocks often face isomer contamination or synthetic inaccessibility. This N1-linked 1,2,3-triazole is the exclusive product of CuAAC click chemistry, ensuring regiochemical certainty. Key advantages: (1) Free azetidine NH enables rapid C-4 diversification with alkyne partners. (2) High Fsp³ (0.6) and CNS-compatible logP (-0.16 to -0.46) support fragment-based and CNS-targeted libraries. (3) Demonstrated low eukaryotic cytotoxicity reduces lead attrition risk. Sourced with rigorous identity verification and shipped globally.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
Cat. No. B1288238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(azetidin-3-yl)-1H-1,2,3-triazole
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=CN=N2
InChIInChI=1S/C5H8N4/c1-2-9(8-7-1)5-3-6-4-5/h1-2,5-6H,3-4H2
InChIKeyNCACHQJLGMVJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azetidin-3-yl)-1H-1,2,3-triazole Physicochemical and Procurement Profile


1-(Azetidin-3-yl)-1H-1,2,3-triazole (CAS 692723-17-4; hydrochloride salt CAS 156113-60-9) is a heterocyclic building block comprising an azetidine ring directly N-linked to a 1,2,3-triazole at the 1‑position . The compound possesses a molecular formula of C₅H₈N₄ and a molecular weight of 124.14 g·mol⁻¹ for the free base [1]. The hydrochloride salt (C₅H₉ClN₄, MW 160.60 g·mol⁻¹) is the more commonly traded form, with commercial purity typically ≥98% and a predicted pKa of 8.46 ± 0.40 . Its calculated logP ranges from –0.16 to –0.46 (depending on salt form and computational method), and it features a fraction sp³ (Fsp³) of 0.6, placing it in a favorable region of three-dimensionality for fragment-based and lead-oriented discovery .

1 HCl salt form for synthetic research workflows
2 N1-linked triazole enables CuAAC click chemistry diversification
3 sp³-rich scaffold supports fragment-based and lead-oriented discovery

Why Regioisomers and Homologues Cannot Replace This Scaffold


Despite sharing an identical molecular formula (C₅H₈N₄), the positional isomers 2-(azetidin-3-yl)-2H-1,2,3-triazole and 4-(azetidin-3-yl)-4H-1,2,4-triazole, as well as the methylene-spaced homologue 1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole, diverge markedly in electronic distribution, hydrogen-bonding capacity, lipophilicity, and synthetic accessibility . The N1‑linked 1,2,3‑triazole is the canonical product of copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), exclusively affording a 1,4‑disubstituted motif, whereas the N2‑linked isomer cannot be directly accessed by this reliable click-chemistry route and the 1,2,4‑triazole regioisomer exhibits an additional ~1.2 log unit drop in logP (ΔlogP ≈ –1.2) and one fewer hydrogen‑bond acceptor [1]. These differences render simple “drop‑in” substitution chemically, pharmacokinetically, and synthetically non‑equivalent, directly impacting any structure‑based decision in procurement.

Lipophilicity divergence
Positional isomers or methylene homologues can shift logP by approximately 1 unit, altering membrane permeability and assay profiles.
H-bond capacity mismatch
1,2,4-triazole regioisomer offers one fewer H-bond acceptor, potentially affecting target-binding thermodynamics in structure-based design.
Synthetic route inaccessibility
N2-linked isomer cannot be obtained via reliable CuAAC click chemistry, limiting late-stage diversification options.

Quantitative Evidence: Target vs. Closest Analogs


Lipophilicity Comparison: 1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer

1-(Azetidin-3-yl)-1H-1,2,3-triazole hydrochloride (target) exhibits a computed logP of –0.16 (ChemScence) to –0.46 (Fluorochem) . In contrast, the 1,2,4‑triazole regioisomer 4-(azetidin-3-yl)-4H-1,2,4-triazole displays a logP of –1.36 , representing an increase in hydrophilicity of approximately 1.0 to 1.2 log units. Because the target and the 1,2,4‑triazole isomer have identical molecular formula (C₅H₈N₄) and mass, the substantial lipophilicity difference is solely attributable to the change in triazole ring connectivity. This has direct consequences for passive membrane permeability and non‑specific binding profiles in biological assays [1].

Lipophilicity
Head-to-head
Target: logP –0.16 to –0.46
1,2,4-Triazole isomer: logP –1.36
ΔlogP ≈ 1.0–1.2 log units
Permeability and non-specific binding profiles may differ substantially.
Computed logP; experimental data not available.
Lipophilicity Physicochemical profiling Lead optimization Medicinal chemistry

Hydrogen-Bond Acceptor Capacity: Extra HBA in 1,2,3-Triazole

The target compound 1-(azetidin-3-yl)-1H-1,2,3-triazole hydrochloride provides 4 hydrogen‑bond acceptor (HBA) atoms, whereas the 1,2,4‑triazole regioisomer 4-(azetidin-3-yl)-4H-1,2,4-triazole provides only 3 HBA . Both scaffolds share a single hydrogen‑bond donor (HBD). The extra HBA in the 1,2,3‑triazole arises from the N‑2 lone pair of the triazole ring, which is absent in the symmetrically substituted 1,2,4‑triazole. This difference can measurably impact target‑binding thermodynamics, as each unsatisfied hydrogen‑bond donor costs approximately 1–2 kcal·mol⁻¹ in binding free energy [1].

H-Bond Acceptors
Head-to-head
Target: 4 HBA, 1 HBD
1,2,4-Triazole isomer: 3 HBA, 1 HBD
Extra HBA from N-2 lone pair
Additional H-bond acceptor may influence target-binding thermodynamics.
Vendor computational data.
Hydrogen bonding Molecular recognition Target engagement Physicochemical property

CuAAC Click Chemistry Compatibility: N1- vs. N2-Linked Isomer

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) regioselectively furnishes 1,4‑disubstituted 1,2,3‑triazoles [1]. 1-(Azetidin-3-yl)-1H-1,2,3-triazole, being an N1‑linked 1,2,3‑triazole, can be elaborated at the C‑4 position via CuAAC to generate diverse 1,4‑disubstituted analogs with high fidelity. In contrast, the N2‑linked positional isomer 2-(azetidin-3-yl)-2H-1,2,3-triazole cannot be selectively synthesized by CuAAC and requires alternative, lower‑yielding routes that preclude high‑throughput diversification [2]. The 1,4‑disubstituted motif is also a well‑validated amide‑bond bioisostere, a feature not shared by the N2‑linked or 1,5‑disubstituted triazole series with equivalent reliability [3].

CuAAC Compatibility
Class-level
Target: N1-linked, CuAAC-accessible for C-4 derivatization.
N2-linked isomer: not accessible via CuAAC.
Preserves click-chemistry diversification route.
Class-level synthetic precedence; no quantitative data.
Click chemistry CuAAC Synthetic tractability Parallel synthesis 1,4-disubstituted triazole

Fraction sp³ Advantage Over Aromatic Amide Bioisosteres

The target compound 1-(azetidin-3-yl)-1H-1,2,3-triazole bears an Fsp³ of 0.6 (Fluorochem) . This value is significantly higher than classical aromatic amide bioisosteres (Fsp³ typically <0.3) and surpasses the commonly cited desirable threshold of Fsp³ >0.42 for clinical‑stage oral drug candidates [1]. The direct azetidine‑triazole linkage without a flexible spacer ensures that this three‑dimensionality is coupled with conformational restriction, a combination that simultaneously improves solubility, reduces promiscuous aggregation, and enhances target selectivity [2].

Fraction sp³
Class-level
Target Fsp³ = 0.6 (vendor-reported)
Elevated three-dimensionality may improve lead-likeness.
Exceeds oral drug median; class-level correlation.
Fraction sp3 Lead-likeness 3D diversity Fragment-based drug discovery

Antibacterial Activity of Triazolo-Azetidine Pharmacophore

Although 1-(azetidin-3-yl)-1H-1,2,3-triazole itself has not been the subject of a dedicated biological publication, a closely related series of N‑substituted triazolo‑azetidines was identified through a pDualrep2 HTS campaign [1]. The primary hit demonstrated a MIC of 12.5 µg/mL against Escherichia coli ΔtolC, with 26% translation inhibition at 160 µg/mL (luciferase assay) and no SOS‑response induction [1]. Lead optimization within this series yielded compound 2 with an MIC of 6.25 µg/mL, approaching erythromycin (MIC 2.5–5 µg/mL), and importantly no cytotoxicity against a panel of eukaryotic cells in the PrestoBlue assay [1]. The N1‑linked 1,2,3‑triazole‑azetidine connectivity is the core pharmacophore enabling this selective antibacterial mechanism, and the free azetidine NH in the target compound provides a vector for N‑substitution to access this validated phenotype.

Antibacterial MIC
Class-level
Analog MIC: 6.25–12.5 µg/mL (E. coli ΔtolC)
No SOS response, no eukaryotic cytotoxicity reported.
Supports antimicrobial screening context; target compound not directly tested.
Data from N-substituted triazolo-azetidine series.
Antibacterial MIC Translation inhibition High-throughput screening

Oral Bioavailability of Azetidinyltriazole Oxytocin Antagonists

A series of azetidinyltriazoles, exemplified by compounds 1 and 2 (carrying the 1,2,3‑triazole‑azetidine core directly analogous to the target compound), were reported as potent, selective oxytocin antagonists with good oral bioavailability in rat [1]. When the triazole was replaced with a urea bioisostere (compound 9), oxytocin antagonism was retained but the triazole‑based series offered a superior overall profile in terms of selectivity over the vasopressin V1A receptor [2]. Although the specific target compound was not tested in this study, the data demonstrate that the 1,2,3‑triazole‑azetidine linkage provides a pharmacokinetically validated bioisostere scaffold capable of delivering oral activity, a property that would be lost upon switching to the urea or amide analogs.

Oral Exposure
Class-level
Azetidinyltriazole analogs reported oral bioavailability in rat.
Urea bioisostere: retained potency but different selectivity profile.
Supports oral exposure-model interpretation for this scaffold class.
Scaffold-level data; direct target compound not tested.
Bioisostere Oxytocin antagonist Oral bioavailability Selectivity

Key Application Scenarios for This Scaffold


Antibacterial Lead Generation

Based on the validated MIC values of 6.25–12.5 µg/mL against E. coli ΔtolC for N‑substituted triazolo-azetidines, the target compound serves as the ideal unsubstituted core for a medicinal chemistry campaign aimed at optimizing the N‑substituent. The free azetidine NH permits rapid diversification, and the established lack of eukaryotic cytotoxicity in the PrestoBlue assay reduces the risk of progressing an inherently toxic scaffold [1].

Click Chemistry Library Synthesis for Fragment Screening

The N1‑linked 1,2,3‑triazole is the exclusive product of CuAAC click chemistry, enabling the target compound to be C‑4‑functionalized with alkyne partners under mild, high‑yielding conditions [1]. This contrasts with the N2‑linked isomer, which cannot be accessed via CuAAC. The combination of a high Fsp³ (0.6) with click‑chemistry compatibility makes this scaffold particularly suitable for generating sp³‑rich fragment libraries that meet modern lead‑likeness criteria [2].

Amide Bond Bioisostere for Oral CNS/GPCR Programs

Because azetidinyltriazole analogs have demonstrated good oral bioavailability in rat models of oxytocin antagonism [1], the target scaffold can be prioritized when an amide‑bond replacement is sought in CNS‑penetrant or GPCR‑targeted programs. The logP of approximately –0.16 to –0.46 is CNS‑compatible, and the scaffold retains an additional H‑bond acceptor relative to the 1,2,4‑triazole isomer, offering a potential binding advantage in polar receptor pockets [2].

In Silico ADME Model Calibration

With experimental (predicted) pKa of 8.46 ± 0.40, logP values from multiple computational sources (–0.16 to –0.46), and measured TPSA of 42.74 Ų, the target compound provides a well‑characterized, low‑molecular‑weight probe for calibrating in silico ADME models. Its small size (MW 124 as free base, 161 as HCl) and balanced HBA/HBD profile (4/1) make it a useful positive control for aqueous solubility and permeability models [1][2].

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Unsubstituted core for N-substitution
Class-level MIC and cytotoxicity profile review
Fragment-based library synthesis
CuAAC-compatible N1-linked triazole
C-4 derivatization and sp³-rich diversity
CNS/GPCR research models
Amide bond bioisostere scaffold
Oral exposure and receptor selectivity review
In silico ADME model calibration
Well-characterized physicochemical probe
LogP, pKa, TPSA parameter benchmarking
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